1,6-dichlorohexan-2-one
Description
Properties
CAS No. |
62343-98-0 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dichlorohexan 2 One
Established Chemical Synthesis Pathways
The traditional and most well-documented methods for synthesizing 1,6-dichlorohexan-2-one rely on foundational organic reactions, primarily involving the reactivity of diazomethane (B1218177) and the modification of existing hexane (B92381) frameworks.
Synthesis via Diazomethane Reactivity with Acyl Chlorides
The primary established route for the synthesis of this compound is a variation of the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.orglibretexts.org This process involves the reaction of an acyl chloride with diazomethane to form an intermediate α-diazoketone, which is then treated with hydrogen chloride (HCl) to yield the final α-chloroketone. libretexts.org
Specifically for this compound, the synthesis commences with 5-chlorovaleryl chloride as the acyl chloride precursor. prepchem.com An ethereal solution of diazomethane is reacted with 5-chlorovaleryl chloride at a reduced temperature (0 °C). The mixture is then allowed to warm to room temperature and stirred for an extended period, typically around 16 hours, to form the corresponding diazoketone. prepchem.com Subsequently, a saturated solution of dry hydrogen chloride in ether is introduced. This step protonates the diazoketone, which then undergoes nucleophilic substitution by the chloride ion, leading to the expulsion of nitrogen gas and the formation of this compound. libretexts.orgprepchem.com
The order of reagent addition is a critical parameter in this synthesis. To favor the formation of the chloromethyl ketone, the diazomethane solution is typically added slowly to the acyl chloride solution. libretexts.org Using at least two equivalents of diazomethane is also common practice; the first equivalent reacts with the acyl chloride to form the diazoketone, and the second equivalent acts as a base to neutralize the HCl generated, preventing the immediate formation of the chloromethyl ketone side-product. wikipedia.orgstackexchange.com However, for the direct synthesis of the chloroketone, controlling the stoichiometry and addition can drive the reaction toward the desired product.
Table 1: Key Steps in the Synthesis of this compound via Diazomethane
| Step | Reactants | Key Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 5-Chlorovaleryl chloride, Diazomethane (in ether) | Dropwise addition at 0 °C, then stirred for 16 hours at room temperature. | Intermediate diazoketone | prepchem.com |
| 2 | Intermediate diazoketone, Hydrogen chloride (in ether) | Stirred at room temperature for ~16 hours until colorless. | This compound | prepchem.com |
| 3 | Reaction Mixture | Washed with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate. | Purified this compound | prepchem.com |
Derivatization from Related Hexane Structures
The synthesis of this compound can also be achieved by modifying other hexane derivatives. A logical and common starting material in this context is adipic acid (hexanedioic acid). atamanchemicals.com Adipic acid is an industrially significant dicarboxylic acid that can be converted into various precursors suitable for forming the target molecule. atamanchemicals.com
One pathway begins with the conversion of adipic acid to 5-chlorovaleryl chloride, the key starting material for the diazomethane synthesis described previously (Section 2.1.1). This transformation can be accomplished through standard methods for converting carboxylic acids to acyl chlorides, though selective monochlorination and conversion of only one carboxylic acid group is required.
Alternatively, 1,6-hexanediol (B165255) serves as another viable precursor. chemicalbook.com The selective monochlorination of 1,6-hexanediol to produce 6-chlorohexan-1-ol is a known process. researchgate.net Subsequent oxidation of the primary alcohol (6-chlorohexan-1-ol) would yield 6-chlorohexanal. This aldehyde could then be subjected to chlorination at the alpha position to produce 2,6-dichlorohexanal, followed by a controlled oxidation to the ketone, although this route is complex. A more direct approach involves the conversion of 6-chlorohexan-1-ol to a corresponding methyl ketone, which could then be chlorinated. Another possibility involves the full conversion of 1,6-hexanediol to 1,6-dichlorohexane (B1210651), followed by a challenging selective oxidation at the C2 position. chemicalbook.com Given the reactivity of the C-Cl bonds, such an oxidation would need to be highly specific.
Exploration of Novel Synthetic Routes
Research into new synthetic methods aims to overcome the limitations of established pathways, such as the use of hazardous reagents like diazomethane and the pursuit of more efficient and sustainable processes.
Transition-Metal Catalyzed Approaches
While no specific transition-metal catalyzed synthesis for this compound has been detailed in the literature, general methodologies for forming α-chloroketones suggest potential novel routes. One such approach is the iron-catalyzed hydration of alkynyl chlorides. researchgate.net A hypothetical application of this method would involve the synthesis of 1-chloro-1-hexyne, which could then be hydrated in the presence of an iron catalyst to yield 1-chlorohexan-2-one. A subsequent chlorination at the 6-position would be required to complete the synthesis.
Another area of exploration involves nickel-catalyzed reactions. For example, nickel catalysis is effective in substitution reactions involving dichlorinated substrates like 1,6-dichlorohexa-2,4-diyne. dntb.gov.uarug.nl This suggests the potential for developing nickel-catalyzed cross-coupling or substitution reactions on a suitable hexane backbone to introduce the required functionalities. Similarly, copper-catalyzed reactions, such as the Goldberg amidation, demonstrate the utility of transition metals in forming complex molecules and could be adapted for C-C or C-X bond formation in a rotaxane synthesis, hinting at the broad applicability of such catalysts. acs.org
Green Chemistry Principles and Sustainable Synthesis Strategies
The primary green chemistry concern in the established synthesis of this compound is the use of diazomethane, which is highly toxic and explosive. libretexts.orgmasterorganicchemistry.com A significant improvement is the substitution of diazomethane with safer alternatives. Trimethylsilyldiazomethane (TMSCHN₂) has emerged as a commercially available and less hazardous reagent for the Arndt-Eistert reaction and similar transformations, offering a viable path to producing the intermediate diazoketone without the risks associated with diazomethane. libretexts.orgnrochemistry.com
Optimization of Reaction Conditions and Yields in Laboratory Scale Production
Optimizing the laboratory synthesis of this compound, particularly via the diazomethane route, is crucial for maximizing yield and minimizing by-products. Key parameters include temperature, reaction time, and the stoichiometry and order of reagent addition. prepchem.com
The initial reaction between the acyl chloride and diazomethane is typically performed at 0 °C to control the exothermic reaction and prevent the premature decomposition of the diazoketone. prepchem.com The subsequent reaction with HCl is often carried out over a long period (e.g., 16 hours) to ensure complete conversion. prepchem.com
Perhaps the most critical factor is the method of combining the reactants. As highlighted in the Arndt-Eistert synthesis, slowly adding the acyl chloride to a cold, excess solution of diazomethane favors the formation of the stable diazoketone intermediate, as the excess diazomethane neutralizes the generated HCl. libretexts.orgnrochemistry.com Conversely, adding diazomethane to the acyl chloride solution tends to produce the chloromethyl ketone directly, as the HCl formed immediately reacts with the diazoketone. libretexts.org Careful control of these conditions is essential for directing the reaction towards the desired outcome and achieving high yields.
Table 2: Optimization Parameters for the Synthesis of α-Chloroketones
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Initial reaction at 0°C | Controls exothermic reaction, enhances stability of diazoketone intermediate. | prepchem.com |
| Reagent Addition | Slow addition of acyl chloride to excess diazomethane | Favors formation of the diazoketone intermediate. Minimizes chloroketone by-product. | libretexts.orgnrochemistry.com |
| Addition of diazomethane to acyl chloride | Favors direct formation of the chloromethyl ketone. | libretexts.org | |
| Stoichiometry | Use of >2 equivalents of diazomethane | Second equivalent acts as a base to scavenge HCl, protecting the diazoketone. | wikipedia.orgstackexchange.com |
| Catalyst for Rearrangement | Silver(I) oxide (Ag₂O) or light | Used in the Wolff rearrangement step of the Arndt-Eistert synthesis if the homologous acid/ester is the target, not the chloroketone. | organic-chemistry.orglibretexts.org |
Compound Reference Table
Chemical Reactivity and Mechanistic Investigations of 1,6 Dichlorohexan 2 One
Nucleophilic Substitution Reactions at Carbonyl and Halogenated Centers
The presence of two electrophilic carbon centers—the carbonyl carbon and the two carbons bearing chlorine atoms—renders 1,6-dichlorohexan-2-one susceptible to nucleophilic attack. The reactivity of α-halo ketones is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond, making the α-carbon more electron-deficient and thus more reactive towards nucleophiles. prepchem.com
In general, α-halo ketones are exceptionally reactive in SN2 displacement reactions compared to their corresponding alkyl halides. Current time information in Bangalore, IN. However, the use of strongly basic nucleophiles can lead to competing enolate formation. acs.org For this compound, nucleophilic attack can occur at the carbonyl carbon, the α-carbon (C1), or the ω-carbon (C6). The reaction with sodium thiosulfate (B1220275), for instance, leads to the formation of the corresponding bis-Bunte salt, indicating that substitution occurs at both chlorinated positions. google.com
The relative reactivity of the two chloro-substituents can be influenced by the reaction conditions. The α-chloro group is activated by the adjacent ketone functionality, while the ω-chloro group behaves more like a typical primary alkyl halide. This differential reactivity could, in principle, be exploited for selective functionalization.
Table 1: Potential Nucleophilic Substitution Sites in this compound and Their General Reactivity
| Site of Attack | Nucleophile Type | Expected Product | General Reactivity Trend |
| Carbonyl Carbon | Strong Nucleophiles (e.g., Grignard reagents) | Tertiary Alcohol | Common for ketones |
| α-Carbon (C1) | Soft Nucleophiles (e.g., I⁻, RS⁻) | α-Substituted Ketone | Highly reactive in SN2 |
| ω-Carbon (C6) | Various Nucleophiles | ω-Substituted Ketone | Typical primary alkyl halide reactivity |
Electrophilic Addition and Substitution Reactions
Electrophilic reactions of this compound are primarily centered around the ketone functionality. Under acidic conditions, ketones can be halogenated at the α-position via an enol intermediate. ucl.ac.uk For this compound, which already possesses an α-chloro substituent, further halogenation at the C3 position could potentially occur, although the existing electron-withdrawing chloro group might deactivate the enol towards further electrophilic attack.
Acid-catalyzed enol formation is the rate-determining step in the α-halogenation of ketones, and the reaction is independent of the halogen concentration. Current time information in Bangalore, IN. While specific studies on the electrophilic substitution of this compound are not prevalent, the general mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at an α-carbon to form the enol, which then attacks the electrophile. ucl.ac.uk
Rearrangement Reactions and Isomerization Processes
One of the most significant rearrangement reactions for α-halo ketones is the Favorskii rearrangement. This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with a ring contraction in cyclic systems. wikipedia.org For an acyclic α-halo ketone like this compound, which has acidic protons on the α'-carbon (C3), treatment with a base like an alkoxide would be expected to yield a rearranged ester.
The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com This intermediate is then attacked by the nucleophilic base, leading to the cleavage of the three-membered ring to give a more stable carbanion, which is subsequently protonated. adichemistry.com While specific experimental data for the Favorskii rearrangement of this compound is not available, the general principles suggest that it should undergo this transformation to yield derivatives of 2-methyl-5-chloropentanoic acid.
Reductive Transformations and Dehalogenation Studies
The chloro-substituents in this compound can be removed through reductive dehalogenation. mdpi.com This can be achieved using various reducing agents. For instance, haloalkane dehalogenases are enzymes capable of hydrolytically replacing a halogen with a hydroxyl group. oup.com Studies on the biodegradation of haloalkanes have shown that organisms can utilize them as a carbon source, often involving reductive dehalogenation steps. uni-konstanz.deindustrialmaintenanceproducts.net
Chemical methods for reductive dehalogenation are also well-established. For α,ω-dichloroalkanes, reductive dechlorination has been observed to occur on molecular sieves, with a suggestion that only one of the chlorine atoms is activated for reduction within the pores of the sieve. researchgate.net The carbonyl group in this compound can also be reduced to a secondary alcohol using metal hydrides. Current time information in Bangalore, IN.
Oxidative Reactivity and Degradation Pathways
The oxidation of this compound can proceed through several pathways. The ketone functionality itself is generally resistant to oxidation, except under harsh conditions that cleave carbon-carbon bonds. However, the alkyl chain can be susceptible to oxidation.
A notable oxidative reaction for methyl ketones is the haloform reaction, which occurs in the presence of a base and excess halogen. masterorganicchemistry.com Since this compound is not a methyl ketone, it would not undergo the classic haloform reaction. However, oxidative cleavage of the C-C bond can be achieved through other methods. For example, transition metal-catalyzed C-C bond cleavage of aryl ketones has been used for the homologation to long-chain ketones and aldehydes. nih.gov
Investigation of Reaction Intermediates and Transition States
The mechanistic pathways of reactions involving halo-ketones have been the subject of computational and experimental studies. In nucleophilic substitution reactions of α-halo ketones, the enhanced reactivity is attributed to the stabilization of the SN2 transition state by the adjacent carbonyl group.
For the Favorskii rearrangement, the intermediacy of a cyclopropanone has been supported by mechanistic studies. wikipedia.orgrsc.org Computational studies have explored the reaction channels and transition states, comparing the cyclopropanone mechanism with a semibenzilic acid-type mechanism. rsc.org The rate-determining step in the cyclopropanone pathway is often the nucleophilic addition to the strained three-membered ring intermediate. rsc.org
In reductive processes, the mechanism can involve single electron transfer to form radical anions, which then eliminate a halide ion. The hydrogenation of ketones catalyzed by ruthenium(II) complexes has been shown to proceed through an inner-sphere mechanism involving the formation of a ruthenium-alkoxide complex. acs.org
Mechanistic Studies of Halogen-Containing Ketones and Related Hexane (B92381) Systems
The reactivity of halogen-containing ketones is a well-studied area of organic chemistry. The position of the halogen relative to the carbonyl group significantly influences the molecule's chemical behavior. α-Halo ketones, as seen in this compound, are versatile precursors for the synthesis of various heterocycles due to the presence of two adjacent electrophilic centers. mdpi.com
Studies on ω-chloroalkyl aryl ketones have shown that they can be synthesized via C-C bond cleavage of tert-cycloalkanols. mdpi.com The reactivity of the ω-halogen is generally similar to that of a simple alkyl halide. For 1,6-dichlorohexane (B1210651), nucleophilic substitution with sodium thiosulfate has been shown to proceed to high conversion, indicating the reactivity of the terminal chlorines. google.com The presence of both an α-chloro and an ω-chloro group in this compound presents opportunities for regioselective reactions and intramolecular cyclizations, depending on the reaction conditions and the nature of the reagents employed.
Utility in Advanced Organic Synthesis
1,6-Dichlorohexan-2-one as a Versatile Synthetic Building Block
This compound is a bifunctional organic compound characterized by a six-carbon chain bearing three distinct electrophilic centers: the carbonyl carbon of the ketone at position 2, a primary alkyl chloride at position 6, and a highly reactive chloromethyl group adjacent to the carbonyl (an α-chloro ketone). This unique arrangement of functional groups allows it to serve as a versatile and adaptable building block in organic synthesis.
The synthesis of this compound has been documented, for instance, through the reaction of 5-chlorovaleryl chloride with diazomethane (B1218177) to form an intermediate diazoketone. prepchem.com Subsequent treatment with a saturated solution of hydrogen chloride in ether yields the target α-chloro ketone, this compound. prepchem.com The successful preparation and characterization of this compound, including its spectroscopic data, have been reported in the literature, confirming its accessibility for synthetic endeavors. rsc.org
The synthetic versatility of this compound stems from the differential reactivity of its functional groups:
The Ketone Carbonyl: This group can participate in a wide array of classic carbonyl chemistry, including nucleophilic additions, reductions, and condensations.
The α-Chloro Group: The chlorine atom at the C-1 position is activated by the adjacent carbonyl group, making it a potent electrophile and a good leaving group in nucleophilic substitution reactions, such as the Favorskii rearrangement or direct displacement by various nucleophiles.
The ω-Chloro Group: The chlorine atom at the C-6 position behaves as a typical primary alkyl halide, susceptible to SN2 displacement by a wide range of nucleophiles.
This trifecta of reactive sites enables chemists to perform selective and sequential transformations, making this compound a valuable linchpin molecule for assembling more complex structures.
Table 1: Spectroscopic Data for this compound This interactive table summarizes the reported nuclear magnetic resonance (NMR) data used for the characterization of this compound.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J in Hz) | Assignment | Reference |
| ¹H NMR | 3.88 | s | -CO-CH ₂-Cl | rsc.org |
| ¹H NMR | 3.54 | t, J = 6.8 | Cl-CH ₂- | rsc.org |
| ¹H NMR | 2.70 | t, J = 6.8 | -CH ₂-CO- | rsc.org |
| ¹H NMR | 1.82 – 1.72 | m | -CH₂-CH ₂-CH ₂-CH₂- | rsc.org |
| ¹³C NMR | 201.55 | - | C =O | rsc.org |
| ¹³C NMR | 44.45 | - | -CO-C H₂-Cl | rsc.org |
| ¹³C NMR | 38.73 | - | Cl-C H₂- | rsc.org |
| ¹³C NMR | 34.05 | - | -C H₂-CO- | rsc.org |
| ¹³C NMR | 31.55 | - | Cl-CH₂-C H₂- | rsc.org |
| ¹³C NMR | 20.98 | - | -CH₂-C H₂-CH₂-CO- | rsc.org |
Preparation of Complex Molecular Architectures and Functionalized Compounds
The capacity to forge multiple carbon-carbon and carbon-heteroatom bonds is a hallmark of a valuable synthetic building block. This compound provides a platform for the construction of complex molecular architectures, including those with significant biological relevance. For example, patent literature has identified this compound as an intermediate in the synthesis of 2-(ω-haloalkenyl)-cyclopentane-1-heptanoic acids. google.com These structures are foundational to certain prostaglandin (B15479496) analogs, a class of physiologically active lipid compounds with intricate structures and multiple stereocenters.
The synthesis of such complex targets from this compound showcases its utility. A plausible synthetic route could involve an initial intramolecular cyclization, perhaps via a Favorskii-type rearrangement of the α-chloro ketone moiety or an internal alkylation at the α-position using the ω-chloro group to form a cyclic ketone. This would be followed by further functional group manipulations and side-chain installations to complete the target architecture. The presence of two distinct chlorine atoms allows for orthogonal reactivity, where one can be displaced under conditions that leave the other intact, enabling stepwise construction of the final molecule.
Precursors for the Synthesis of Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.com The dual reactivity of ω-halo ketones like this compound makes them excellent precursors for the synthesis of N-heterocycles. A powerful strategy involves the reaction of the ketone with a primary amine, which generates an imine or enamine intermediate. uantwerpen.be In the case of this compound, the resulting imine can undergo a spontaneous or catalyzed intramolecular SN2 reaction, where the imine nitrogen attacks the carbon bearing the ω-chloro group. This key cyclization step forms a six-membered cyclic ketiminium ion (a substituted 1-piperidinium species).
This highly reactive cyclic electrophile does not need to be isolated and can be trapped in situ by a variety of nucleophiles, leading to the formation of highly functionalized piperidine (B6355638) derivatives. uantwerpen.be This sequence represents a cascade reaction that rapidly builds molecular complexity from simple, linear starting materials.
Table 2: Exemplary Synthesis of a Substituted Piperidine from this compound This table outlines the conceptual steps for the synthesis of a 2-alkynyl-2-methylpiperidine derivative, illustrating the role of this compound as a heterocyclic precursor based on established methodologies. uantwerpen.be
| Step | Reaction | Intermediate/Product | Key Feature |
| 1 | Condensation | Imine Formation | Reaction of the ketone with a primary amine (e.g., benzylamine). |
| 2 | Intramolecular Cyclization | Cyclic Iminium Ion Formation | The imine nitrogen displaces the ω-chloride, forming a piperidinium (B107235) ring. |
| 3 | Nucleophilic Addition | Trapping of the Iminium Ion | A nucleophile (e.g., a copper acetylide) attacks the electrophilic iminium carbon. |
| 4 | Final Product | - | A highly substituted piperidine ring is formed in a single synthetic operation. |
Applications in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate complex products in a single step from three or more reactants. researchgate.netnih.gov The cascade reaction described in the previous section is a prime example of how this compound can be a key component in an MCR.
Specifically, a copper(I)-catalyzed three-component coupling of an ω-chloro ketone, a primary amine, and a terminal alkyne has been developed to produce 2-alkynyl-substituted N-heterocycles. uantwerpen.be Adapting this methodology to this compound would involve mixing it with a primary amine and an alkyne in the presence of a copper catalyst. The reaction proceeds through the formation of the cyclic iminium ion, which is then alkynylated by the copper-acetylide species. This convergent process efficiently assembles three distinct molecules into one complex heterocyclic product, retaining the α-chloro group for potential further functionalization. The power of this MCR lies in its modularity; by simply varying the amine and alkyne components, a diverse library of substituted piperidines can be rapidly synthesized.
Integration into Divergent and Convergent Synthesis Strategies
The structural features of this compound make it an ideal substrate for both divergent and convergent synthetic plans, which are key strategies for creating libraries of related compounds and for efficiently assembling complex targets, respectively.
Divergent Synthesis: In a divergent synthesis, a single starting material is converted into a wide array of structurally distinct products. This compound is perfectly suited for this approach. The common cyclic iminium intermediate, formed from the reaction of this compound and a primary amine, can be treated with a multitude of different nucleophiles. For example:
Reaction with terminal alkynes yields 2-alkynylpiperidines. uantwerpen.be
Reaction with cyanide would yield 2-cyanopiperidines.
Reaction with organometallic reagents (e.g., Grignard or organozinc reagents) could install various alkyl or aryl groups at the 2-position.
This strategy allows for the generation of a library of diverse piperidine derivatives from a single, common precursor, which is highly valuable for medicinal chemistry and drug discovery programs.
Convergent Synthesis: Convergent syntheses involve the preparation of fragments of a target molecule separately, which are then joined together at a late stage. semanticscholar.org This approach is generally more efficient for the synthesis of large, complex molecules. This compound can function as a "linchpin" reagent in such strategies, connecting two or more different molecular fragments. semanticscholar.org The three-component reaction described previously is inherently convergent, bringing together an amine, an alkyne, and the ketone scaffold in one pot. uantwerpen.be
Furthermore, the two chloro-substituents can be addressed sequentially. For instance, a first fragment (an amine) can be incorporated via the MCR to form the piperidine ring, leaving the α-chloro group untouched. In a subsequent step, a second, different fragment could be introduced by nucleophilic displacement of the α-chloro atom. This allows for the controlled, stepwise assembly of complex molecules where different domains are brought together around the central hexane-2-one-derived core.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis.google.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1,6-dichlorohexan-2-one, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent chlorine atoms and the carbonyl group. Protons closer to these functional groups will appear at a lower field (higher ppm values). Spin-spin coupling between adjacent protons results in signal splitting, which provides information about the connectivity of the carbon skeleton. libretexts.orgyoutube.com For instance, the methylene (B1212753) protons adjacent to the carbonyl group and the chlorine atoms will exhibit characteristic splitting patterns, typically triplets or multiplets, depending on the number of neighboring protons. libretexts.orgyoutube.com The integration of the peak areas corresponds to the ratio of the protons in each unique chemical environment. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shift of the carbonyl carbon is characteristically found in the downfield region (around 200 ppm). The carbons bonded to the chlorine atoms (C1 and C6) are also shifted downfield compared to the other methylene carbons in the chain due to the deshielding effect of the chlorine atoms. chemicalbook.combas.bg
Conformational Analysis: In solution, this compound can exist in various conformations due to rotation around the single bonds. NMR spectroscopy, particularly through the analysis of coupling constants and the use of advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformations of the molecule in different solvents. ias.ac.in
Below is a table summarizing the expected NMR data for this compound.
| Nucleus | Expected Chemical Shift (ppm) | Splitting Pattern | Assignment |
| ¹H | ~4.1 | Triplet | -CH₂-Cl (C1) |
| ¹H | ~2.8 | Triplet | -CH₂-C=O |
| ¹H | ~2.0 | Multiplet | -CH₂-CH₂-Cl |
| ¹H | ~1.8 | Multiplet | -CH₂-CH₂-CH₂- |
| ¹H | ~3.6 | Triplet | -CH₂-Cl (C6) |
| ¹³C | ~208 | Singlet | C=O (C2) |
| ¹³C | ~45 | Singlet | -CH₂-Cl (C1) |
| ¹³C | ~40 | Singlet | -CH₂-C=O (C3) |
| ¹³C | ~25-35 | Singlet | -CH₂- (C4, C5) |
| ¹³C | ~44 | Singlet | -CH₂-Cl (C6) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions.google.commdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are invaluable for identifying functional groups and studying intermolecular interactions. americanpharmaceuticalreview.com
Vibrational Mode Analysis: The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds. core.ac.uk
C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1700 and 1725 cm⁻¹, which is characteristic of the carbonyl group in a ketone.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the region of 600-800 cm⁻¹. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes. ias.ac.in
C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups are observed in the region of 2850-3000 cm⁻¹.
CH₂ Bending: The bending (scissoring and rocking) vibrations of the methylene groups appear in the fingerprint region, typically around 1465 cm⁻¹ and lower frequencies. nih.gov
A study on 1,6-dichlorohexane (B1210651) revealed that the molecule could exist in multiple conformations in the liquid state. ias.ac.in The vibrational spectra were interpreted assuming a C2h symmetry for the most symmetric conformation. ias.ac.in Similar conformational complexities would be expected for this compound, influencing its vibrational spectra.
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions can influence the vibrational frequencies. For example, dipole-dipole interactions involving the carbonyl group can cause a shift in the C=O stretching frequency compared to the gas phase. Hydrogen bonding, if present in a protic solvent, would also significantly affect the spectrum.
The following table summarizes key expected vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C=O Stretch | 1700 - 1725 | IR (strong) |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| CH₂ Bend (Scissoring) | ~1465 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.google.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. rsc.org
Molecular Weight Confirmation: In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks (M⁺, [M+2]⁺, [M+4]⁺) will be characteristic of a molecule containing two chlorine atoms. A patent document mentions an ESI-MS peak at 172.1 (M+H)⁺, which corresponds to the protonated molecule. google.com
Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. tutorchase.com The analysis of these fragment ions provides valuable structural information. tutorchase.comuab.edu Common fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions. msu.edu
McLafferty Rearrangement: If sterically possible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. msu.edu
Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical or a chloride ion.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
The NIST WebBook provides mass spectral data for the related compound 1,6-dichlorohexane, which shows characteristic fragmentation patterns that can be used as a reference. nist.gov
A table of expected major fragments in the mass spectrum of this compound is provided below.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 168/170/172 | [C₆H₁₀Cl₂O]⁺ | Molecular Ion |
| 133/135 | [C₅H₈ClO]⁺ | Loss of Cl |
| 97 | [C₅H₉O]⁺ | Loss of CH₂Cl |
| 43 | [CH₃CO]⁺ | Alpha-cleavage |
| 49/51 | [CH₂Cl]⁺ | Cleavage of C-C bond |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis.nist.gov
Chromatography is an essential technique for separating, identifying, and purifying the components of a mixture. nih.govkhanacademy.org Various chromatographic methods can be applied to this compound for different analytical purposes.
Purity Assessment:
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. A pure sample will show a single major peak in the chromatogram. The presence of impurities would be indicated by additional peaks. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these impurities based on their mass spectra. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities or for samples that might decompose at the high temperatures used in GC. semanticscholar.org A suitable stationary phase (e.g., C18) and mobile phase would be chosen to achieve good separation. chromatographyonline.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. khanacademy.orgevitachem.com The retention factor (Rf) value of the compound will depend on the stationary and mobile phases used.
Isomer Separation: If structural isomers of this compound are present in a sample, chromatographic techniques can be optimized to separate them. The choice of the chromatographic column and the mobile phase composition is critical for achieving the desired resolution between isomeric peaks.
Quantitative Analysis: Once a chromatographic method is developed and validated, it can be used for the quantitative determination of this compound in a sample. This is typically done by creating a calibration curve using standards of known concentration and comparing the peak area of the analyte in the sample to the calibration curve.
Electrochemical Methods for Interfacial Phenomena and Redox Behavior Studies.semanticscholar.orgnih.gov
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of this compound and its interactions at interfaces. basinc.com Although direct electrochemical studies on this compound are not widely reported, the related solvent 1,6-dichlorohexane has been used as the organic phase in studies of ion transfer at liquid-liquid interfaces. mdpi.comnih.gov
Redox Behavior: The carbonyl group in this compound could potentially be reduced electrochemically. The presence of the two chloro-substituents could also influence the redox potentials. Cyclic voltammetry could be employed to determine the reduction potential and to assess the reversibility of the electron transfer process. basinc.commdpi.com The stability of the resulting radical anion or dianion could also be investigated. researchgate.net
Interfacial Phenomena: The use of 1,6-dichlorohexane as a solvent in electrochemical studies of ion transfer suggests that this compound could also serve as a component of the organic phase in such experiments. mdpi.comrsc.orgresearchgate.net These studies provide insights into the thermodynamics and kinetics of ion transfer across the interface between two immiscible liquids, which is relevant to understanding processes like drug transport across biological membranes. mdpi.com The electrochemical behavior of various ions has been shown to be reversible at the 1,6-dichlorohexane|water interface. nih.gov
| Electrochemical Technique | Application for this compound | Information Obtained |
| Cyclic Voltammetry (CV) | Study of redox properties. | Reduction/oxidation potentials, reversibility of electron transfer, stability of redox species. basinc.com |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis at low concentrations. | Limit of detection, quantification of the compound. researchgate.net |
| Ion-Transfer Voltammetry | Use as an organic phase component. | Gibbs energy of transfer, partition coefficient of ions. mdpi.com |
Thermal Analysis Techniques for Stability and Transformation Investigations in Controlled Environments.nih.gov
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that a substance undergoes as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The decomposition may proceed in one or multiple steps, potentially involving the loss of HCl or other small molecules. dss.go.th
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal information about phase transitions, such as melting and boiling points. For a pure crystalline solid, a sharp melting endotherm would be observed. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point. DSC can also detect other thermal events like crystallization or solid-solid phase transitions.
The following table outlines the application of thermal analysis techniques to this compound.
| Thermal Analysis Technique | Application | Information Obtained |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Onset of decomposition, decomposition temperature range, residual mass. |
| Differential Scanning Calorimetry (DSC) | Phase transitions and purity. | Melting point, boiling point, enthalpy of fusion, information on purity. |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics
No specific studies on the quantum chemical calculations of the electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), or energetics of 1,6-dichlorohexan-2-one have been found in the public domain. Such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to provide insights into the molecule's reactivity, stability, and electronic properties.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be instrumental in exploring its conformational landscape, identifying the most stable conformers, and understanding how the molecule behaves in different solvent environments. This information is crucial for predicting its physical properties and reactivity in solution.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling to elucidate reaction pathways and identify transition states for reactions involving this compound has not been reported in the scientific literature. Such studies are vital for understanding the mechanisms of its synthesis and degradation, as well as its potential reactivity with other molecules.
Prediction of Spectroscopic Properties and Validation with Experimental Data
While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. The comparison between computationally predicted spectra and experimental data is a powerful tool for structural confirmation and understanding the molecule's electronic and vibrational characteristics.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling
No Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound have been found. These models are used to predict the reactivity and physical properties of chemicals based on their molecular structure and would require a dataset of related compounds with known properties, which does not appear to have been compiled for this class of compounds.
Environmental Chemistry and Degradation Studies
Environmental Fate and Persistence of Chlorinated Ketones
Chlorinated ketones, as a class of compounds, are recognized as disinfection by-products (DBPs) and can be formed during water chlorination processes. nih.govnih.gov Their environmental fate is governed by their physical and chemical properties, which influence their distribution across different environmental compartments such as air, water, and soil.
The persistence of chlorinated organic compounds in the environment is a significant concern. Many of these compounds are resistant to natural degradation processes and can remain in the environment for extended periods. undp.org For instance, chlorinated pesticides like chlordecone, a chlorinated polycyclic ketone, are known for their high persistence and ability to bioaccumulate. undp.org The persistence of a chemical is often defined by its half-life in various environmental media. For example, the Stockholm Convention on Persistent Organic Pollutants (POPs) considers a chemical persistent if its half-life in water is greater than two months, or in soil or sediment is greater than six months. undp.org
While specific data for 1,6-dichlorohexan-2-one is lacking, its structure suggests it would likely be mobile in the environment due to some water solubility. fishersci.com However, the presence of chlorine atoms can increase a compound's resistance to degradation compared to its non-chlorinated counterpart. The environmental behavior of ketones can be variable, with partitioning between air and water being a significant distribution pathway. rsc.org
Table 1: General Environmental Fate Characteristics of Chlorinated Ketones
| Property | General Characteristic for Chlorinated Ketones | Predicted Behavior for this compound |
| Persistence | Generally more persistent than non-chlorinated analogues. undp.org | Expected to show some degree of persistence. |
| Mobility in Soil | Dependent on water solubility and soil organic carbon content. | Likely to be mobile due to predicted water solubility. fishersci.com |
| Distribution | Can partition between air, water, and soil compartments. rsc.org | Expected to distribute between water and air compartments. |
| Bioaccumulation | Lipophilic compounds can bioaccumulate in fatty tissues. nih.gov | Potential for bioaccumulation should be considered. |
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation) in Aquatic and Atmospheric Environments
Abiotic degradation processes, such as hydrolysis and photodegradation, are crucial in determining the environmental lifetime of organic chemicals.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, this can lead to the replacement of a chlorine atom with a hydroxyl group. oup.com While abiotic hydrolysis can be slow compared to biologically mediated reactions, it is a significant process for some compounds. ecetoc.org The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov For this compound, hydrolysis could potentially lead to the formation of 6-chloro-1-hydroxyhexan-2-one and subsequently other hydroxylated or de-chlorinated species. However, without experimental data, the rate of this process remains speculative. A patent document mentions hydrolysis in the context of this compound but does not provide specific data. google.com
Photodegradation: Photodegradation involves the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum. In the atmosphere and surface waters, this can be a significant degradation pathway for many organic pollutants. The photodecomposition of halogenated ketones can proceed through various mechanisms, including the cleavage of carbon-halogen or carbon-carbon bonds. rsc.orgrsc.org For example, the gas-phase photolysis of 1,1,3-trichlorotrifluoroacetone (B1581878) leads to the formation of halogenated methyl radicals and carbon monoxide. rsc.org Similarly, 1,3-dichlorotetrafluoroacetone (B85840) decomposes upon irradiation to form carbon monoxide and chlorodifluoromethyl radicals. rsc.org It is plausible that this compound would undergo similar photochemical transformations, leading to the formation of radical species and smaller breakdown products. Studies on other chlorinated compounds have shown that photoreductive dechlorination is a major degradation pathway. muni.cz
Table 2: Potential Abiotic Degradation of this compound
| Degradation Process | Environment | Potential Products | Influencing Factors |
| Hydrolysis | Aquatic | 6-chloro-1-hydroxyhexan-2-one, hydrochloric acid | pH, Temperature |
| Photodegradation | Atmospheric, Aquatic | Radical species, smaller carbonyls, carbon monoxide | Wavelength of light, presence of photosensitizers |
Biotic Degradation Pathways and Microbial Transformation Studies
Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment.
The biodegradation of chlorinated aliphatic compounds can occur under both aerobic and anaerobic conditions. researchgate.net Some bacteria are capable of utilizing haloalkanes as a source of carbon and energy. oup.com For instance, a strain of Acinetobacter sp. has been shown to degrade 1,6-dichlorohexane (B1210651). nih.gov The initial step in the aerobic degradation of many haloalkanes is hydrolytic dehalogenation, catalyzed by haloalkane dehalogenases, which replace the halogen with a hydroxyl group. oup.com
While specific studies on this compound are absent, research on similar molecules provides insight. For example, some anaerobic bacteria can use chloroform (B151607) for respiration in a process called organohalide respiration, converting it to dichloromethane. wikipedia.org The biodegradation of chlorinated compounds often involves a series of enzymatic reactions that can lead to complete mineralization (breakdown to CO2, water, and inorganic ions) or the formation of intermediate metabolites. researchgate.netnih.gov The presence of the ketone group in this compound may influence the metabolic pathway compared to a simple chlorinated alkane. Fungi have also been shown to play a role in the remediation of organochlorine pesticides, utilizing enzymes like haloalkane dehalogenase. researchgate.net
Identification and Characterization of Environmental Transformation Products
The degradation of parent compounds can lead to the formation of transformation products, which may themselves be of environmental concern.
During the chlorination of water containing organic matter, a variety of chlorinated degradation products can be formed, including chlorinated ketones, acids, and furanones. acs.org The reaction of organic compounds with chlorine can lead to products of C-C bond cleavage. For example, the reaction of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate with hypochlorous acid resulted in products like 2-ethylhexyl chloroacetate (B1199739) and 1-chloro-4-methoxybenzene. nih.gov
Based on general principles, the degradation of this compound could yield a variety of transformation products.
Table 3: Hypothetical Transformation Products of this compound
| Degradation Pathway | Potential Transformation Products |
| Hydrolysis | 6-chloro-1-hydroxyhexan-2-one, 1,6-dihydroxyhexan-2-one |
| Oxidation | Chlorinated carboxylic acids (e.g., 5-chloro-2-oxohexanoic acid) |
| Reductive Dechlorination | 1-chlorohexan-2-one, hexan-2-one |
| Photodegradation | Smaller chlorinated and non-chlorinated aldehydes and ketones |
The identification of such products would typically be carried out using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov
Development of Advanced Remediation Strategies for Chlorinated Organic Contaminants
The remediation of sites contaminated with chlorinated organic compounds is a significant environmental challenge. Several advanced strategies are being developed and applied.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. aclima.eus Technologies like Fenton processes, ozonation, and photocatalysis with materials like TiO2 have been shown to be effective for a range of chlorinated compounds. researchgate.netpulsus.com
Bioremediation: This approach utilizes microorganisms to break down contaminants. macrothink.org Biostimulation (adding nutrients to enhance native microbial activity) and bioaugmentation (introducing specific degrading microbes) are common strategies. mdpi.com For chlorinated compounds, sequential anaerobic-aerobic treatments can be particularly effective, where anaerobic conditions facilitate reductive dechlorination of highly chlorinated compounds, and subsequent aerobic conditions mineralize the less chlorinated intermediates. mdpi.com
Nanoremediation: The use of nanoparticles, such as nano-zero-valent iron (nZVI), has shown promise for the in situ remediation of chlorinated solvents. aclima.eus These nanoparticles can act as strong reducing agents to dechlorinate contaminants. mdpi.com
Table 4: Overview of Remediation Strategies for Chlorinated Organics
| Remediation Strategy | Principle | Applicability to this compound |
| Advanced Oxidation | Generation of highly reactive radicals to oxidize contaminants. aclima.eus | Likely effective, as the molecule contains oxidizable C-H bonds and a ketone group. |
| Bioremediation | Microbial degradation through metabolic or co-metabolic pathways. macrothink.org | Potentially effective, depending on the presence of suitable microbial consortia. |
| Nanoremediation (nZVI) | Reductive dechlorination by nanoparticles. mdpi.com | Likely effective for the C-Cl bonds. |
| Phytoremediation | Use of plants to absorb, accumulate, and/or degrade contaminants. numberanalytics.com | Feasibility would require specific studies. |
Interactions with Host Systems and Materials Science Applications
Formation and Characterization of Inclusion Compounds with Crystalline Host Lattices
Inclusion compounds are chemical complexes where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. acs.org The formation of such compounds is governed by principles of molecular recognition, where the size, shape, and chemical complementarity between the host and guest are crucial. While direct studies on 1,6-dichlorohexan-2-one are not extensively documented, its structural analogues, particularly bis(methyl ketone)s and chlorinated alkanes, have been shown to form well-defined inclusion compounds with crystalline host lattices like urea (B33335) and cyclodextrins.
Urea, in its crystalline form, can create hexagonal channels that accommodate guest molecules. acs.org Research on bis(methyl ketone)s has revealed a common packing motif within urea inclusion compounds (UICs). acs.org In these structures, the urea molecules can orient themselves to form hydrogen bonds with the carbonyl groups of the guest ketone molecules located in adjacent channels. acs.org This interaction creates a tethered network, and the stability and structure of these complexes can be predicted based on the geometry of the host-guest interactions. acs.org Given the presence of a ketone group, it is highly probable that this compound would form similar inclusion compounds with urea, where the carbonyl group acts as a hydrogen bond acceptor. The presence of the chlorine atoms might influence the packing and stability of such a complex.
Another class of hosts capable of forming inclusion compounds are cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity. acs.org The formation of inclusion complexes between various ketones and cyclodextrins has been widely studied. nih.govresearchgate.net For instance, the inclusion of 2-nonanone (B1664094) in β-cyclodextrin has been characterized using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Diffractometry (XRD), and Fourier Transform Infrared Spectroscopy (FT-IR). nih.gov These analyses have shown that the complexation enhances the thermal stability of the guest molecule. nih.gov It is plausible that this compound could form a stable 1:1 inclusion complex with a suitable cyclodextrin, with either the chlorinated alkyl chain or the ketone-containing portion residing within the host cavity.
The characterization of such potential inclusion compounds would involve a suite of analytical techniques.
| Analytical Technique | Information Obtained |
| X-ray Diffraction (XRD) | Provides information on the crystal structure of the inclusion compound, including the dimensions of the host lattice and the position of the guest molecule. nih.govnih.gov |
| Spectroscopy (FT-IR, NMR) | Confirms the presence of the guest within the host lattice through shifts in vibrational frequencies (FT-IR) or changes in the chemical shifts of protons (NMR) of both host and guest molecules. researchgate.netnih.gov |
| Thermal Analysis (DSC, TGA) | Determines the thermal stability of the inclusion complex and can indicate the stoichiometry of the host-guest ratio. nih.govnih.gov |
These studies on analogous compounds provide a strong basis for predicting that this compound can act as a guest molecule in the formation of inclusion compounds, a property that could be exploited for controlled release or stabilization of the molecule.
Interfacial Behavior and Transport Phenomena in Biphasic Systems
The study of the behavior of molecules at the interface between two immiscible liquids, such as water and an organic solvent, is crucial for understanding and optimizing processes like solvent extraction and phase-transfer catalysis. The distribution and transport of a molecule like this compound across such an interface are governed by its physicochemical properties, including its polarity and ability to interact with both phases.
The standard Gibbs energy of transfer (ΔG°tr) is a key thermodynamic parameter that quantifies the partitioning of a solute between two immiscible phases. This can be determined experimentally using electrochemical methods, such as cyclic voltammetry at the interface between two immiscible electrolyte solutions (ITIES). nih.govnih.gov For ketones, studies at the water/ketone interface have been conducted to understand ion transfer and electron transfer reactions. nih.govgrafiati.com These studies have calculated the standard Gibbs energies of partition for various ions, providing a framework for predicting the behavior of other molecules. nih.gov
The transport of molecules across the liquid-liquid interface can be described by models such as the Whitman two-film model, which considers stagnant films on either side of the interface where transport occurs via molecular diffusion. mdpi.com The rate of mass transport is influenced by factors such as the interfacial tension, the concentration gradient, and the diffusion coefficients of the solute in each phase. rsc.org The presence of the polar ketone group and the halogen atoms in this compound would affect its solubility in both aqueous and organic phases, thereby influencing its transport kinetics.
Key Parameters in Interfacial Transport:
| Parameter | Description | Relevance to this compound |
| Partition Coefficient (P) | The ratio of the concentration of a compound in the organic phase to its concentration in the aqueous phase at equilibrium. | The balance of the hydrophobic chlorinated alkyl chain and the polar ketone group will determine its P value. |
| Standard Gibbs Energy of Transfer (ΔG°tr) | The free energy change associated with the transfer of one mole of a solute from one phase to another under standard conditions. nih.gov | A negative ΔG°tr from water to an organic phase would indicate favorable partitioning into the organic solvent. |
| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. rsc.org | The presence of this compound at the interface could alter the interfacial tension, depending on its surfactant-like properties. |
Understanding these parameters for this compound would be essential for its application in biphasic reaction systems, for example, as a reactant or a phase-transfer agent.
Role as a Solvent or Component in Specialized Materials Synthesis
The bifunctional nature of this compound, with two reactive chlorine atoms and a central ketone group, makes it a potentially valuable building block in polymer chemistry and materials science. The chlorine atoms can participate in nucleophilic substitution reactions, while the ketone group can be involved in various other chemical transformations or influence the properties of the final material.
A significant application for dichlorinated alkanes is in condensation polymerization. savemyexams.comias.ac.in For instance, 1,6-dichlorohexane (B1210651) is used in the synthesis of polyamides like nylon by reacting with diamines. unizin.orgchemguide.co.uk Similarly, research has shown that aromatic dichloroketones can be used as monomers in the synthesis of high-performance polymers like poly(thioether-ketone)s (PTEKs). acs.org In these reactions, the dichloroketone undergoes polycondensation with aromatic dithiols. acs.org Interestingly, the study found that while dichloroketones were less reactive than their difluoro-analogues in producing poly(ether-ketone)s, they were effective in synthesizing high molecular weight PTEKs due to the higher nucleophilicity of the thiol moiety. acs.org This suggests that this compound could be a suitable monomer for condensation polymerization with appropriate nucleophiles, such as dithiols or diamines, to produce novel polymers with a ketone group in the backbone. The presence of the ketone group could enhance properties like adhesion and provide a site for further chemical modification or cross-linking. nrel.gov
The ketone functionality itself is a target for introducing specific properties into materials. For example, the incorporation of in-chain ketone groups into polyethylene (B3416737) has been shown to improve material properties such as adhesion and miscibility, and can also confer photodegradability. nrel.govuni-konstanz.de This opens up possibilities for using monomers like this compound to create polymers with tailored degradation profiles or enhanced compatibility in polymer blends.
Furthermore, functionalized ketones are used in the synthesis of a variety of specialized materials. For instance, they can be used as precursors for creating β-functionalized ketones, which are important intermediates in organic synthesis. nih.gov The reactivity of the ketone group allows for its conversion into other functional groups or for its participation in reactions that can lead to the formation of complex architectures.
Potential Applications in Materials Synthesis:
| Application Area | Potential Role of this compound |
| Condensation Polymers | As a bifunctional monomer reacting with diamines, dithiols, or diols to form polyamides, polythioethers, or polyesters with in-chain ketone groups. savemyexams.comacs.org |
| Functional Polymers | The ketone group can serve as a site for post-polymerization modification to introduce specific functionalities or for cross-linking to create thermosets. nrel.gov |
| Specialty Chemicals | Can act as a precursor in the synthesis of more complex organic molecules for various applications. nih.gov |
Future Directions and Interdisciplinary Research Opportunities
Exploration of Novel Catalytic Transformations Involving 1,6-Dichlorohexan-2-one
The reactivity of this compound is largely dictated by the presence of the carbonyl group and the two chloro-substituents. These functional groups are ripe for exploitation in a variety of catalytic transformations.
One of the most promising areas of research is the intramolecular cyclization of this compound and its derivatives. researchgate.net Drawing parallels from the chemistry of other α-halo ketones, it is conceivable that this compound could serve as a precursor for the synthesis of various heterocyclic compounds. researchgate.net For instance, base- or metal-catalyzed intramolecular reactions could lead to the formation of substituted cyclopentanones or other cyclic ketones.
Further research into photocatalytic radical cyclization reactions, similar to those observed with α-halo hydrazones, could provide a mild and efficient pathway to novel cyclic structures. rsc.org The development of new catalytic systems, potentially involving N-heterocyclic carbenes (NHCs) or Lewis acids, could also unlock unprecedented annulation reactions, leading to the synthesis of highly functionalized and structurally complex molecules. nih.govchemrxiv.org
| Potential Catalytic Transformation | Catalyst/Reagent | Potential Product | Reference |
| Intramolecular Cyclization | Base or Metal Catalyst | Substituted Cyclopentanones | researchgate.netresearchgate.net |
| Photocatalytic Radical Cyclization | Photocatalyst | Functionalized Dihydropyrazoles (from derivatives) | rsc.org |
| [2+2] Annulation | N-Heterocyclic Carbene (NHC) | Highly Substituted Oxetanes (from derivatives) | nih.govresearchgate.net |
| Acid-Catalyzed Halogenation | Acid | Further Halogenated Ketones | jove.com |
Advanced Characterization Techniques for In Situ Reaction Monitoring
To fully understand and optimize the chemical transformations of this compound, the use of advanced in situ characterization techniques is paramount. mt.com These methods allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and a deeper understanding of reaction mechanisms. mt.comspectroscopyonline.com
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. mt.com By tracking changes in the vibrational modes of the carbonyl group and the carbon-chlorine bonds, researchers can gain valuable insights into the progress of a reaction. For instance, ReactIR™, a type of in situ FTIR, has proven effective in monitoring reactions involving sensitive species like acid chlorides, which could be analogous to the transformations of this compound. mt.com
Furthermore, in situ X-ray powder diffraction (XRPD) and Raman spectroscopy have been successfully employed to elucidate the reaction mechanisms of mechanochemically synthesized compounds, providing a powerful tool to study solid-state reactions or reactions involving solid catalysts. chemrxiv.org
| In Situ Technique | Information Gained | Potential Application for this compound | Reference |
| In Situ FTIR (e.g., ReactIR™) | Real-time concentration changes of reactants, products, and intermediates. | Monitoring cyclization reactions, identifying byproduct formation. | mt.commt.com |
| In Situ Raman Spectroscopy | Changes in molecular vibrations, catalyst behavior. | Elucidating reaction mechanisms, especially in mechanochemical synthesis. | chemrxiv.org |
| In Situ X-ray Powder Diffraction (XRPD) | Observation of crystalline intermediates and products. | Studying solid-state transformations and catalyst structure. | chemrxiv.org |
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful approach for accelerating chemical discovery. In the context of this compound, computational chemistry can be employed to predict its reactivity, explore potential reaction pathways, and design novel catalysts.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the feasibility and selectivity of different transformations. For example, computational studies could help to predict the most likely cyclization pathway (e.g., 5-exo-trig vs. 6-endo-trig) under various catalytic conditions.
Moreover, computational screening of potential catalysts could identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. The integration of these predictive models with experimental validation will be crucial for the rational design of new synthetic routes based on this compound.
Potential in Materials Science and Green Chemistry Applications
The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and materials. The two chlorine atoms can serve as handles for polymerization reactions, while the ketone group can be used for post-polymerization modifications or to impart specific properties to the resulting material.
For instance, this compound could potentially be used in the synthesis of specialty polymers with enhanced thermal stability or flame retardancy. Its derivatives could also find applications as cross-linking agents in the production of coatings and adhesives, similar to the industrial uses of related compounds like 1-chlorohexan-2-one. lookchem.com
From a green chemistry perspective, the development of catalytic transformations of this compound that proceed under mild conditions with high atom economy would be highly desirable. For example, exploring its use in solvent-free mechanochemical reactions could offer a more sustainable alternative to traditional solvent-based synthesis. chemrxiv.org Furthermore, its potential as a precursor for oxetanes, which are considered valuable in medicinal chemistry, highlights its role in creating complex and useful molecules. nih.govrsc.orgnih.govchemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,6-dichlorohexan-2-one, and how can reaction conditions be optimized for yield?
- The synthesis typically involves chlorination of hexan-2-one derivatives or Friedel-Crafts acylation using chloroacetylating agents. Optimization requires adjusting reaction parameters such as temperature (40–60°C), solvent polarity (e.g., dichloromethane), and catalysts (e.g., AlCl₃). Monitoring substituent positioning via IUPAC nomenclature rules ensures correct regioselectivity . Yield improvement may involve stepwise purification using column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR : Look for carbonyl carbon signals at ~200–210 ppm and methyl/methylene protons adjacent to chlorine (δ 3.5–4.5 ppm). IR Spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹. Mass Spectrometry : Molecular ion peaks at m/z 168 (for C₆H₉Cl₂O⁺) with fragmentation patterns reflecting Cl loss. Cross-referencing with structural databases like PubChem ensures accurate interpretation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store in airtight containers away from oxidizers. Emergency measures include rinsing skin with soap/water and seeking medical attention for inhalation. Safety data sheets (SDS) for analogous chlorinated ketones recommend spill containment with inert absorbents like vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a key intermediate?
- Conflicting mechanistic proposals (e.g., nucleophilic substitution vs. radical pathways) require kinetic isotope effect (KIE) studies, deuterium labeling, and computational modeling (DFT). Cross-validation through collaborative replication of experiments and open data sharing enhances reproducibility . Discrepancies in activation energies or byproduct profiles may stem from solvent polarity or trace impurities, necessitating HPLC purity checks .
Q. What computational chemistry approaches are suitable for predicting the stability and reactivity of this compound under varying pH and temperature conditions?
- Density Functional Theory (DFT) can model electron-density distributions to predict sites of nucleophilic attack (e.g., carbonyl carbon). Molecular Dynamics (MD) simulations assess conformational stability in aqueous vs. organic solvents. Thermodynamic parameters (ΔG, ΔH) derived from these models guide experimental design for hydrolysis or alkylation reactions .
Q. How do steric and electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- The electron-withdrawing nature of Cl increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Steric hindrance from the 1,6-dichloro configuration may reduce accessibility, requiring bulky base catalysts (e.g., LDA) or microwave-assisted heating to enhance reaction rates. Comparative studies with mono-chlorinated analogs can isolate electronic vs. steric contributions .
Q. What methodologies are recommended for analyzing degradation products of this compound in environmental matrices?
- Use LC-MS/MS with electrospray ionization (ESI) to detect polar degradation byproducts (e.g., dichlorohexanoic acid). Solid-phase extraction (SPE) pre-concentration improves detection limits. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) evaluate environmental impact, guided by EPA protocols for chlorinated organics .
Methodological Notes
- Data Contradiction Analysis : Employ triangulation by combining experimental, computational, and literature data. For example, conflicting NMR results may arise from solvent impurities; replicate experiments using deuterated solvents and internal standards (e.g., TMS) .
- Experimental Design : Align research questions with gaps identified in literature reviews (e.g., unexplored reaction pathways or unvalidated computational models) .
- Ethical Compliance : Ensure institutional approval for hazardous work and adhere to open-data principles for reproducibility, as outlined in the European Open Science Cloud .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
